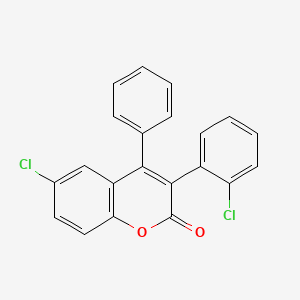
6-Chloro-3-(2-chlorophenyl)-4-phenylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-(2-chlorophenyl)-4-phenylchromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of chlorine atoms at the 6th and 2nd positions of the chromen-2-one ring and the phenyl ring, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(2-chlorophenyl)-4-phenylchromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde, 4-phenylcoumarin, and chlorinating agents.
Condensation Reaction: The initial step involves a condensation reaction between 2-chlorobenzaldehyde and 4-phenylcoumarin in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Chlorination: The intermediate compound is then subjected to chlorination using a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to introduce chlorine atoms at the desired positions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis: The starting materials are mixed in large reactors, and the condensation and chlorination reactions are carried out under controlled conditions.
Optimization: Reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.
Purification and Quality Control: The final product is purified using industrial-scale techniques, and quality control measures are implemented to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(2-chlorophenyl)-4-phenylchromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing chlorine atoms.
Substitution: Formation of substituted derivatives with nucleophiles replacing chlorine atoms.
Scientific Research Applications
6-Chloro-3-(2-chlorophenyl)-4-phenylchromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Material Science: It is used in the development of advanced materials with specific optical and electronic properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(2-chlorophenyl)-4-phenylchromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular processes like proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl)quinolin-2(1H)-one: Known for its anti-hepatitis B virus activity.
6-Chloro-3-((Z)-(3-oxobenzofuran-2(3H)-ylidene)methyl)quinolin-2(1H)-one: Demonstrates good antibacterial activity.
Uniqueness
6-Chloro-3-(2-chlorophenyl)-4-phenylchromen-2-one is unique due to its specific substitution pattern and the presence of both chlorine and phenyl groups, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
6-chloro-3-(2-chlorophenyl)-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl2O2/c22-14-10-11-18-16(12-14)19(13-6-2-1-3-7-13)20(21(24)25-18)15-8-4-5-9-17(15)23/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKVGHPJYVDCKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=C(C=C3)Cl)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-Chlorophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2482196.png)
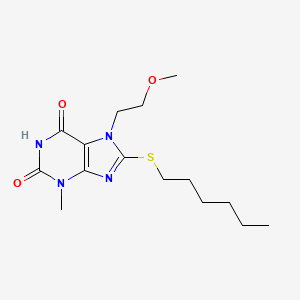
![(E)-1-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)naphthalen-2-ol](/img/structure/B2482200.png)
![(E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2482201.png)
![N-pyridin-3-yl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide](/img/structure/B2482203.png)
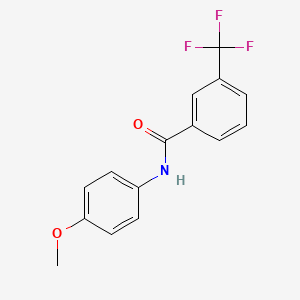

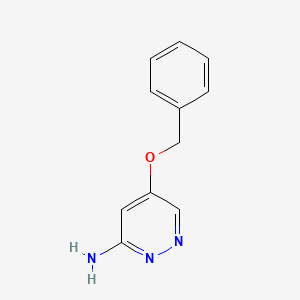
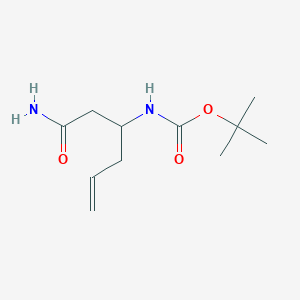
![benzyl 4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2482212.png)
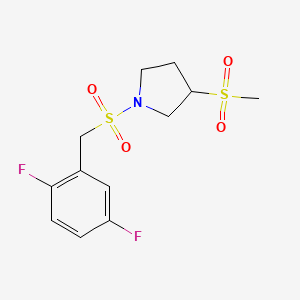
![3-(4-chlorophenyl)-6-[(3-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2482216.png)
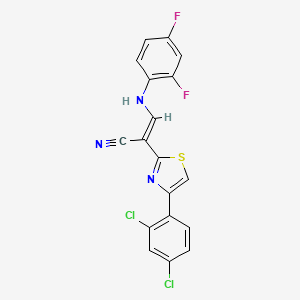
![[(2-PHENYLETHYL)CARBAMOYL]METHYL 3-METHYLBENZOATE](/img/structure/B2482219.png)
